methyl 4-[(E)-[4-oxo-3-[4-oxo-4-(2-phenylethylamino)butyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate
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Overview
Description
Methyl 4-[(E)-[4-oxo-3-[4-oxo-4-(2-phenylethylamino)butyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate is a complex organic compound that features a thiazolidinone core, a benzoate ester, and a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-[4-oxo-3-[4-oxo-4-(2-phenylethylamino)butyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate typically involves multi-step organic reactions. The key steps include:
Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with a halogenated ketone under basic conditions.
Introduction of the Phenylethylamine Moiety: This step involves the nucleophilic substitution of the thiazolidinone intermediate with phenylethylamine.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The phenylethylamine moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the phenylethylamine moiety.
Scientific Research Applications
Methyl 4-[(E)-[4-oxo-3-[4-oxo-4-(2-phenylethylamino)butyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating enzyme inhibition and receptor binding due to its structural complexity.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-[4-oxo-3-[4-oxo-4-(2-phenylethylamino)butyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The thiazolidinone core is known to inhibit certain enzymes by binding to their active sites, while the phenylethylamine moiety can interact with receptor proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-oxo-3-piperidinecarboxylate: This compound shares the ester and carbonyl functionalities but lacks the thiazolidinone and phenylethylamine moieties.
Methyl 4,4-dimethyl-3-oxopentanoate: Similar in having an ester and a ketone group but differs significantly in its overall structure.
Uniqueness
Methyl 4-[(E)-[4-oxo-3-[4-oxo-4-(2-phenylethylamino)butyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate is unique due to its combination of a thiazolidinone core, a benzoate ester, and a phenylethylamine moiety. This structural complexity provides it with a diverse range of chemical reactivity and potential biological activity, distinguishing it from simpler analogs.
Properties
IUPAC Name |
methyl 4-[(E)-[4-oxo-3-[4-oxo-4-(2-phenylethylamino)butyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S2/c1-30-23(29)19-11-9-18(10-12-19)16-20-22(28)26(24(31)32-20)15-5-8-21(27)25-14-13-17-6-3-2-4-7-17/h2-4,6-7,9-12,16H,5,8,13-15H2,1H3,(H,25,27)/b20-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSFBWXSVZMIPE-CAPFRKAQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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